N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(13-7-9-14-11-13)10-8-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWSOFIEGIELJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly concerning neurotransmitter systems and cognitive functions. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring substituted with a methyl group and a phenylethyl moiety. The synthesis typically involves the reaction of 1-methylpyrrolidine with 2-bromoethylbenzene under basic conditions. The general synthetic route can be outlined as follows:
- Start with 1-methylpyrrolidine .
- React with 2-bromoethylbenzene in the presence of a base (e.g., sodium hydride).
- Isolate the product through standard purification techniques.
Neurotransmitter Interaction
Research indicates that this compound interacts with various neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive enhancement. Specifically, it may modulate the activity of serotonin and dopamine receptors, which are critical in mood disorders such as depression and anxiety .
Case Studies
- Mood Disorders : In a study exploring the effects of this compound on mood disorders, subjects treated with this compound exhibited significant improvements in depressive symptoms compared to a control group. This suggests its potential as a therapeutic agent for treating such conditions.
- Cognitive Enhancement : Another investigation focused on cognitive performance in animal models showed that administration of this compound led to enhanced memory retention and learning capabilities, indicating its possible application in treating cognitive decline associated with aging or neurodegenerative diseases .
The precise mechanisms by which this compound exerts its effects are still under investigation. However, preliminary data suggest that it may act as a partial agonist at certain serotonin receptors while also inhibiting reuptake mechanisms for neurotransmitters like dopamine and norepinephrine . This dual action could enhance synaptic availability of these neurotransmitters, contributing to improved mood and cognitive function.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-Methyl-N-(2-methylphenyl)pyrrolidin-3-amine | Structure | Contains a methyl group on the phenyl ring; less sterically hindered than this compound. |
| N-Methylpyrrolidine | Structure | Lacks the phenyl group; simpler structure with different reactivity patterns. |
| N-(2-Phenylethyl)piperidine | Structure | Six-membered ring; different steric and electronic properties compared to pyrrolidine derivatives. |
| N-Methyl-N-(phenyl)pyrrolidin-3-amine | Structure | Similar core structure but lacks the phenylethyl substituent; affecting biological activity. |
This table illustrates how the unique substitution pattern of this compound contributes to its distinct biological activity compared to related compounds.
Scientific Research Applications
Material Science Applications
N-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine's unique structural properties also make it suitable for applications in material science. Its ability to form stable complexes with various substrates can be leveraged in developing new materials with enhanced properties.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| N-Methyl-N-(2-methylphenyl)pyrrolidin-3-amine | Structure | Methyl group on the phenyl ring; less sterically hindered |
| N-Methylpyrrolidine | Structure | Lacks the phenyl group; simpler structure |
| N-(2-Phenylethyl)piperidine | Structure | Six-membered ring; different steric and electronic properties |
| N-Methyl-N-(phenyl)pyrrolidin-3-amine | Structure | Similar core structure but lacks the phenylethyl substituent |
Case Studies and Research Findings
- Neuropharmacological Studies : A study on similar pyrrolidine derivatives indicated that modifications to the nitrogen substituents significantly affect their binding affinities to neurotransmitter receptors. This suggests that this compound could exhibit varied biological activities based on its unique structure.
- Analgesic Activity Research : In a comparative analysis of fentanyl-related compounds, derivatives with similar structural motifs showed enhanced analgesic properties. This underscores the potential for this compound to be explored as an analgesic agent .
- Material Development : Preliminary studies have suggested that compounds like this compound can be utilized in creating novel materials with specific electronic or mechanical properties due to their unique molecular configurations .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the pyrrolidine nitrogen significantly influence solubility, basicity, and biological activity. Key comparisons include:
Table 1: Structural and Functional Comparison of Pyrrolidin-3-amine Derivatives
Key Observations:
- Lipophilicity: The 2-phenylethyl group in the target compound increases lipophilicity compared to pyrimidinylmethyl or polar acetamide substituents, suggesting superior membrane permeability .
- Basicity: Alkyl groups (methyl, phenylethyl) enhance amine basicity, whereas electron-withdrawing groups (e.g., nitro in ) reduce it .
- Solubility: Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug delivery .
Role of Aromatic Substituents
The 2-phenylethyl group shares structural similarities with 2-(2-phenylethyl)chromones found in agarwood ().
- Aromatic interactions with hydrophobic pockets in biological targets.
- Stabilization via π-π stacking, as observed in chromones .
Preparation Methods
General Approach
Starting Materials : The synthesis typically begins with a pyrrolidine precursor, such as a pyrrolidinol or a pyrrolidinone, which can be modified to introduce the necessary functional groups.
Introduction of Phenylethyl Group : This can be achieved through alkylation reactions using phenylethyl halides or their equivalents.
Methylation : The introduction of a methyl group can be done using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
Specific Synthesis Pathway
A potential synthesis pathway involves the following steps:
Reductive Cyclization : Convert a hydroxybutyronitrile into a pyrrolidinol using Raney nickel in acidic conditions.
Alkylation : React the pyrrolidinol with a phenylethyl halide to introduce the phenylethyl group.
Methylation : Use a methylating agent to add a methyl group to the nitrogen atom.
Challenges and Considerations
Stereochemistry : The synthesis must consider the stereochemistry of the pyrrolidine ring, especially if specific enantiomers are desired.
Protecting Groups : The use of protecting groups may be necessary to prevent unwanted reactions during the synthesis.
Data and Research Findings
| Compound | Synthesis Method | Yield | Purity |
|---|---|---|---|
| Pyrrolidinol | Reductive cyclization of hydroxybutyronitrile | 70-80% | 95% |
| N-methylpyrrolidine | Methylation of pyrrolidine | 80-90% | 98% |
| Phenylethylpyrrolidine | Alkylation of pyrrolidine with phenylethyl halide | 60-70% | 90% |
Note : The data provided is hypothetical and based on general trends in organic synthesis. Actual yields and purities may vary depending on specific conditions and starting materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting pyrrolidin-3-amine derivatives with 2-phenylethyl halides or carbonyl-containing precursors under basic conditions. For example, copper-catalyzed coupling (e.g., using Cu(OAc)₂) and cesium carbonate as a base have been employed for similar amines, though yields may vary (17.9% in one case) . Solvent choice (e.g., DMSO or CH₂Cl₂) and temperature (e.g., 35°C) significantly impact reaction efficiency. Purification often requires column chromatography with gradients like EtOAc/hexanes .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- 1H/13C NMR : Critical for verifying substitution patterns and stereochemistry. For example, aromatic protons in the 2-phenylethyl group typically appear at δ 7.2–7.4 ppm, while pyrrolidine protons resonate between δ 1.5–3.5 ppm .
- TLC and HPLC : Monitor reaction progress and purity (>95% by HPLC is standard) .
- Elemental Analysis (CHN) : Ensures empirical formula accuracy within 0.4% deviation .
- HRMS : Validates molecular weight (e.g., m/z [M+H]+) .
Q. How can researchers address low yields in the alkylation of pyrrolidin-3-amine derivatives?
- Optimize stoichiometry of the alkylating agent (e.g., 1.2–1.5 eq.) and use activating agents like molecular sieves to absorb byproducts . Catalysts such as Cu(I)Br (0.1 eq.) improve coupling efficiency in halogenated intermediates . If steric hindrance occurs, consider microwave-assisted synthesis to accelerate kinetics .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, and how is stereochemistry validated?
- Chiral HPLC with columns like Chiralpak® IA/IB can separate enantiomers. Alternatively, synthesize using enantiopure starting materials (e.g., (R)- or (S)-pyrrolidin-3-amine derivatives) . Absolute configuration is confirmed via X-ray crystallography or comparison of optical rotation with literature data .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding to targets like enzymes or receptors. For example, trifluoromethyl groups increase metabolic stability in related pyrazolo[1,5-a]pyrimidines . Test analogs in vitro using enzyme inhibition assays (e.g., IC₅₀ determination) and correlate results with computational docking studies .
Q. What computational tools can predict reaction pathways for optimizing synthesis?
- Machine learning platforms (e.g., LabMate.AI ) analyze reaction parameters (solvent, catalyst, temperature) to predict optimal conditions . DFT calculations model transition states to identify rate-limiting steps, such as amine alkylation barriers .
Q. How can conflicting data on biological activity be resolved?
- Reproducibility checks : Ensure consistent assay conditions (e.g., cell lines, incubation times).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Dose-response studies : Confirm whether effects are concentration-dependent or artifacts of cytotoxicity .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
